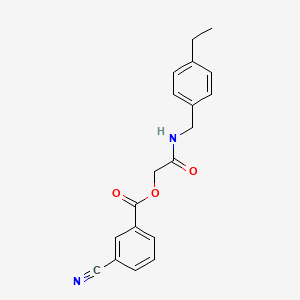

2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate” is a chemical compound. It is a type of azo dye derivative, which are significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .

Synthesis Analysis

The synthesis of azo dye derivatives like “2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate” often involves the incorporation of a heterocyclic moiety into the azo dye scaffold, which has been shown to improve the bioactive properties of the target derivatives . Protodeboronation of alkyl boronic esters is a method that has been reported for the synthesis of similar compounds .Molecular Structure Analysis

Azo chromophores, a group of colorant organic materials, are characterized by the presence of azo groups in the main skeleton structure . The specific molecular structure of “2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate” is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Selective Removal and Recovery of Contaminants

Researchers developed an exchange resin by synthesizing and bonding a compound similar in functional group arrangement to "2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate" for the selective removal and recovery of chromate from contaminated water. This work underscores the potential of such compounds in environmental remediation technologies (Heininger & Meloan, 1992).

Synthesis of Heterocyclic Compounds

A study demonstrated the efficient synthesis of condensed heterocyclic compounds via rhodium-catalyzed oxidative coupling, suggesting the utility of related compounds in creating novel materials with potential applications in electronics and photonics (Shimizu et al., 2009).

Novel Dye Synthesis

Another application involves the synthesis of novel phenylazopyrimidone dyes from a compound structurally similar to the one , highlighting its relevance in developing new dyes for industrial and research purposes (Karcı & Demirçalı, 2006).

Antitumor Activity

Research on heterocyclic compounds derived from similar chemical structures has revealed significant antitumor activities, suggesting potential therapeutic applications for cancer treatment (Shams et al., 2010).

Zukünftige Richtungen

Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . This suggests that future research may focus on developing more efficient synthesis methods and exploring the potential applications of “2-((4-Ethylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate” and similar compounds.

Eigenschaften

IUPAC Name |

[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-14-6-8-15(9-7-14)12-21-18(22)13-24-19(23)17-5-3-4-16(10-17)11-20/h3-10H,2,12-13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKWNANONFQHHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[(4-Ethylphenyl)methyl]carbamoyl}methyl 3-cyanobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2602783.png)

![2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2602784.png)

![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2602790.png)

![ethyl 2-[(2-piperidin-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2602792.png)

![Rel-(1S,3R,4R)-3-methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2602798.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2602804.png)